molecular formula C8H6F2N2O2 B2648801 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-97-6

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No. B2648801
CAS RN: 1018047-97-6
M. Wt: 200.145
InChI Key: HCVJWCBYROOTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one, also known as DFP-10825, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Scientific Research Applications

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. GSK-3β has been implicated in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to improve cognitive function and reduce neurodegeneration in animal models. This compound has been shown to be a potent and selective inhibitor of GSK-3β, making it a promising candidate for the treatment of these diseases.

Mechanism of Action

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one works by binding to the ATP binding site of GSK-3β, thereby preventing the phosphorylation of downstream targets. This leads to a reduction in the activity of GSK-3β and a subsequent decrease in the phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases. In addition, inhibition of GSK-3β has been shown to promote the survival of neurons and increase the production of neurotrophic factors, which are important for maintaining neuronal health.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models, which could have implications for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is its high potency and selectivity for GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments. In addition, the high cost of synthesis and limited availability of this compound may make it difficult for some researchers to obtain.

Future Directions

There are several potential future directions for research on 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one. One area of interest is in the development of new therapies for neurodegenerative diseases. This compound has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. In addition, this compound may have applications in the treatment of other diseases, such as type 2 diabetes and inflammatory disorders. Finally, further research is needed to understand the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process that begins with the reaction of 2,3-dichloropyridine with sodium azide to form 2-azido-3-chloropyridine. This intermediate is then reacted with ethyl 2-bromo-2-methylpropanoate to produce 3-chloro-4-(2-methylpropanoyloxy)pyridine. The final step involves the reaction of this compound with difluoromethyl isoxazole in the presence of a base to yield this compound.

properties

IUPAC Name

4-(difluoromethyl)-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVJWCBYROOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.